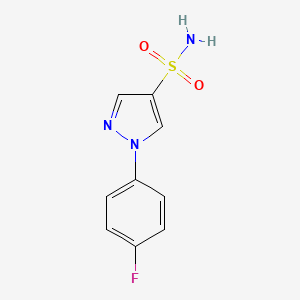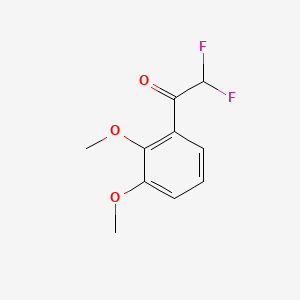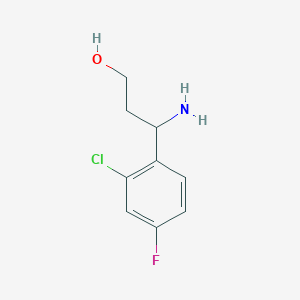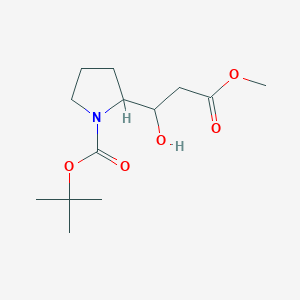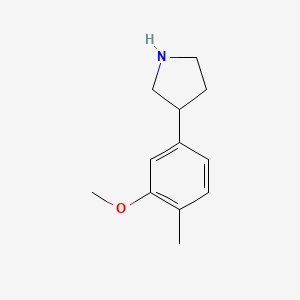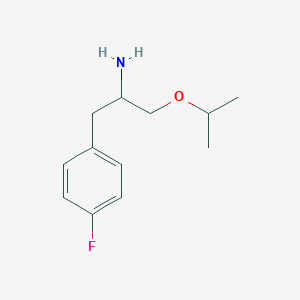
1-(4-Fluorophenyl)-3-isopropoxypropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-3-isopropoxypropan-2-amine is an organic compound that features a fluorophenyl group attached to a propan-2-amine backbone with an isopropoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-isopropoxypropan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and isopropylamine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 4-fluorobenzaldehyde with isopropylamine under acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Alkylation: The final step involves the alkylation of the amine with an appropriate alkylating agent, such as 1-bromo-3-chloropropane, to introduce the isopropoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(4-Fluorophenyl)-3-isopropoxypropan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield simpler amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The isopropoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, such as substituted phenyl derivatives.
Hydrolysis: Products include alcohols and phenols.
科学的研究の応用
1-(4-Fluorophenyl)-3-isopropoxypropan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-3-isopropoxypropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the isopropoxy group can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)-2-propanamine: Lacks the isopropoxy group, which may affect its solubility and binding properties.
1-(4-Chlorophenyl)-3-isopropoxypropan-2-amine: Substitution of fluorine with chlorine can alter the compound’s reactivity and biological activity.
1-(4-Fluorophenyl)-3-methoxypropan-2-amine: The methoxy group can influence the compound’s electronic properties and reactivity.
Uniqueness
1-(4-Fluorophenyl)-3-isopropoxypropan-2-amine is unique due to the combination of the fluorophenyl and isopropoxy groups, which can confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H18FNO |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-3-propan-2-yloxypropan-2-amine |
InChI |
InChI=1S/C12H18FNO/c1-9(2)15-8-12(14)7-10-3-5-11(13)6-4-10/h3-6,9,12H,7-8,14H2,1-2H3 |
InChIキー |
QCPKBDBUWCVNTA-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCC(CC1=CC=C(C=C1)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











